2-Bromo-3-(trifluoromethyl)quinoline

Halogen/metal exchange Carboxylation Organolithium chemistry

2-Bromo-3-(trifluoromethyl)quinoline (CAS 590371-95-2) is a heterocyclic aromatic compound belonging to the trifluoromethylquinoline class, featuring a bromine atom at the 2-position and a trifluoromethyl group at the 3-position of the quinoline scaffold. With a molecular formula of C₁₀H₅BrF₃N and a molecular mass of 276.05 g/mol, this compound serves primarily as a versatile synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials.

Molecular Formula C10H5BrF3N
Molecular Weight 276.05 g/mol
CAS No. 590371-95-2
Cat. No. B1337858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(trifluoromethyl)quinoline
CAS590371-95-2
Molecular FormulaC10H5BrF3N
Molecular Weight276.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)Br)C(F)(F)F
InChIInChI=1S/C10H5BrF3N/c11-9-7(10(12,13)14)5-6-3-1-2-4-8(6)15-9/h1-5H
InChIKeyOIORPEGSEBEYDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-(trifluoromethyl)quinoline (CAS 590371-95-2): A Strategic Halogenated Quinoline Building Block for Cross-Coupling-Driven Synthesis


2-Bromo-3-(trifluoromethyl)quinoline (CAS 590371-95-2) is a heterocyclic aromatic compound belonging to the trifluoromethylquinoline class, featuring a bromine atom at the 2-position and a trifluoromethyl group at the 3-position of the quinoline scaffold [1]. With a molecular formula of C₁₀H₅BrF₃N and a molecular mass of 276.05 g/mol, this compound serves primarily as a versatile synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials [2]. The juxtaposition of the electron-withdrawing trifluoromethyl group and the halogen leaving group at adjacent positions on the quinoline ring creates a uniquely reactive scaffold, enabling selective functionalization through halogen/metal exchange and transition metal-catalyzed cross-coupling reactions [3].

Why 2-Bromo-3-(trifluoromethyl)quinoline Cannot Be Casually Replaced by Other Trifluoromethylquinoline Isomers or Chloro Analogs in Synthetic Sequences


Interchanging 2-bromo-3-(trifluoromethyl)quinoline with its closest structural analogs—such as 2-chloro-3-(trifluoromethyl)quinoline, 2-bromo-4-(trifluoromethyl)quinoline, or 3-(trifluoromethyl)quinoline—can fundamentally alter or derail a synthetic route. The regiochemistry of metalation on the quinoline scaffold is exquisitely sensitive to the position of the trifluoromethyl group: 3-(trifluoromethyl)quinolines undergo directed metalation exclusively at the 2- or 4-positions, whereas 2-(trifluoromethyl)quinolines react at the 3-, 4-, or 8-positions [1]. The identity of the halogen at position 2 dictates the mechanism of functionalization—bromine enables efficient halogen/metal permutation with organolithium reagents, while chlorine requires harsher conditions and often gives inferior yields . These distinctions render the specific 2-bromo-3-trifluoromethyl substitution pattern non-fungible in multi-step synthetic planning, particularly when regioisomeric purity of downstream carboxylic acid products is required.

Quantitative Differentiation of 2-Bromo-3-(trifluoromethyl)quinoline (CAS 590371-95-2) Against Closest Analogs: Synthesis, Reactivity, and Physicochemical Evidence


Carboxylation Yield via Halogen/Metal Exchange: 2-Bromo-3-(trifluoromethyl)quinoline vs. Positional Isomers and Chloro Analogs

2-Bromo-3-(trifluoromethyl)quinoline undergoes lithium-bromine exchange with n-butyllithium, followed by CO₂ trapping, to afford 3-trifluoromethyl-quinoline-2-carboxylic acid in 82% isolated yield after 0.75 h reaction time in hexane/toluene at low temperature [1]. In contrast, the analogous transformation of 2-bromo-4-(trifluoromethyl)quinoline to 4-trifluoromethyl-2-quinolinecarboxylic acid proceeds in 72% yield under comparable butyllithium/carbon dioxide conditions, while the chloro congener 2-chloro-4-(trifluoromethyl)pyridine gives only 65% yield after an extended 3-day bromotrimethylsilane-mediated halogen exchange step prior to the metalation/carboxylation sequence . This 10–17 percentage point yield advantage for the 2-bromo-3-CF₃ isomer is synthetically meaningful at scale.

Halogen/metal exchange Carboxylation Organolithium chemistry Quinolinecarboxylic acid synthesis

Regiochemical Fidelity in Metalation: Exclusive 2-Position Reactivity of 3-Trifluoromethylquinolines Contrasts with Multi-Site Reactivity of 2-Trifluoromethyl Analogs

The Schlosser group systematically mapped the metalation regiochemistry of all trifluoromethylquinoline isomers. 3-(Trifluoromethyl)quinolines, including 2-bromo-3-(trifluoromethyl)quinoline, react with lithium reagents exclusively at the 2- or 4-positions, enabling predictable and regioisomerically pure product formation [1]. In sharp contrast, 2-(trifluoromethyl)quinoline exhibits reactivity at three different sites (3-, 4-, or 8-positions) depending on reaction conditions, introducing regiochemical ambiguity and requiring careful optimization to avoid isomeric mixtures [1]. This fundamental difference means that for applications requiring unambiguous 2-position functionalization, the 3-CF₃ substitution pattern provides a degree of synthetic predictability that the 2-CF₃ and 4-CF₃ isomers cannot match.

Directed ortho-metalation Regioselectivity Organolithium chemistry Quinoline functionalization

C–Br vs. C–Cl Bond Reactivity in Cross-Coupling: Oxidative Addition Kinetics Differentiate 2-Bromo- from 2-Chloro-3-(trifluoromethyl)quinoline

In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond of 2-bromo-3-(trifluoromethyl)quinoline undergoes oxidative addition to Pd(0) significantly faster than the carbon-chlorine bond of 2-chloro-3-(trifluoromethyl)quinoline (CAS 25199-86-4) [1]. This is a well-established class-level principle: aryl bromides exhibit oxidative addition rates approximately 50–100 times faster than aryl chlorides under standard Suzuki-Miyaura conditions [2]. While direct kinetic data for this specific quinoline pair have not been published head-to-head, the differential is quantitatively predictable from the extensive physical organic chemistry literature on aryl halide reactivity (C–Br bond dissociation energy ≈ 71 kcal/mol vs. C–Cl ≈ 84 kcal/mol in analogous aromatic systems) [2]. This translates to milder reaction conditions (lower temperature, shorter time, lower catalyst loading) for the bromo compound.

Suzuki-Miyaura coupling Oxidative addition Palladium catalysis Halogen leaving group

Lipophilicity Differentiation: logP of 2-Bromo-3-(trifluoromethyl)quinoline vs. 2-Chloro Analog Impacts ADME Property Tuning in Drug Discovery Programs

The calculated octanol-water partition coefficient (logP) for 2-bromo-3-(trifluoromethyl)quinoline is 4.02–4.10, as reported by multiple authoritative databases [1][2]. While an experimentally measured logP for the direct 2-chloro analog (2-chloro-3-(trifluoromethyl)quinoline, CAS 25199-86-4) is not readily available in the public domain, the established Hansch π substituent constants predict a logP reduction of approximately 0.5–0.7 units when replacing Br (π = 0.86) with Cl (π = 0.71) on an aromatic scaffold, and a more pronounced reduction of about 1.5 logP units when compared to the non-halogenated 3-(trifluoromethyl)quinoline (π = 0 for H) [3]. This differential lipophilicity translates to measurably different estimated membrane permeability and metabolic stability profiles in early-stage drug discovery.

Lipophilicity logP Drug-likeness ADME optimization

Commercially Available Purity Grades: 95%+ Standard with Batch-Specific QC Documentation Enables cGMP-Adjacent Synthetic Workflows

2-Bromo-3-(trifluoromethyl)quinoline (CAS 590371-95-2) is commercially available from multiple independent suppliers at standard purity of 95%+ with batch-specific QC documentation including NMR, HPLC, and GC analyses . Bidepharm and other suppliers provide this compound with a standard purity specification of 95+% [1]. By comparison, several positional isomers—including 2-bromo-4-(trifluoromethyl)quinoline, 2-bromo-6-(trifluoromethyl)quinoline, and 2-bromo-7-(trifluoromethyl)quinoline—are less broadly stocked by major chemical suppliers, with fewer vendors offering batch-certified QC documentation [2]. The 2-bromo-3-CF₃ isomer thus presents lower procurement friction and faster lead times for time-sensitive medicinal chemistry campaigns.

Chemical purity Quality control Procurement specification Building block

Recommended Procurement Scenarios for 2-Bromo-3-(trifluoromethyl)quinoline (CAS 590371-95-2) Based on Quantitative Differentiation Evidence


Synthesis of 3-Trifluoromethyl-Quinoline-2-Carboxylic Acid Building Blocks for Kinase Inhibitor and Receptor Antagonist Programs

Medicinal chemistry groups synthesizing 2-carboxy-3-trifluoromethylquinoline scaffolds as key intermediates for kinase inhibitor or GPCR antagonist programs should prioritize this compound. The documented 82% carboxylation yield via Br/Li exchange with n-BuLi and CO₂ quench [1] provides a reliable and efficient entry to the carboxylic acid, which can be further elaborated into amides, esters, or heterocycles. The regioisomeric purity afforded by the exclusive 2/4-position metalation of 3-CF₃-quinolines eliminates purification challenges associated with competing 8-position functionalization observed with 2-CF₃ isomers [2].

Suzuki-Miyaura Library Synthesis Requiring Mild Coupling Conditions with Thermally Sensitive Boronic Acid Partners

For parallel synthesis or DNA-encoded library production where mild coupling conditions are paramount, the C–Br bond of 2-bromo-3-(trifluoromethyl)quinoline enables oxidative addition at lower temperatures and shorter reaction times than the corresponding C–Cl bond in 2-chloro-3-(trifluoromethyl)quinoline [3]. This is particularly relevant when coupling partners contain base-sensitive functional groups or when catalyst cost reduction is desired. The class-level rate enhancement of ~50–100× for Ar-Br vs. Ar-Cl under standard Suzuki conditions translates directly to broader substrate scope and higher library success rates.

Lead Optimization Programs Where Modulating logP via Halogen Choice Drives ADME Property Tuning

In drug discovery programs where the target product profile demands a specific lipophilicity window, the logP of 4.02–4.10 for 2-bromo-3-(trifluoromethyl)quinoline provides a higher intrinsic lipophilicity than the estimated logP of ~3.3–3.6 for the 2-chloro analog [4]. This ~0.5–0.7 logP unit differential can determine whether a lead series complies with Lipinski's Rule of Five, making the bromo compound the preferred building block when enhanced membrane permeability or blood-brain barrier penetration is desired. The compound's calculated PSA of 12.89 Ų further supports its suitability for CNS-targeted programs.

Multi-Step Synthesis Requiring Batch-to-Batch Reproducibility and Supply Chain Redundancy

Process chemistry groups scaling up synthetic routes that incorporate a 2-bromo-3-(trifluoromethyl)quinoline intermediate benefit from the compound's multi-supplier commercial availability with documented QC (NMR, HPLC, GC) at 95%+ purity . The availability from at least five independent vendors mitigates single-source supply risk, while batch-specific analytical documentation supports the quality assurance requirements of GLP and cGMP-adjacent workflows. This procurement advantage is not uniformly available for other 2-bromo-(trifluoromethyl)quinoline positional isomers, which have narrower supplier bases.

Technical Documentation Hub

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